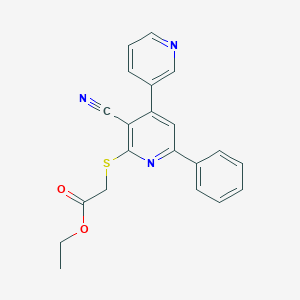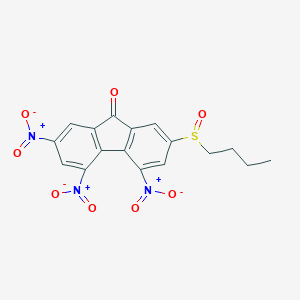
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups and a butylsulfinyl moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common approach is the nitration of fluorene derivatives followed by the introduction of the butylsulfinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylsulfinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
科学研究应用
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism by which 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the butylsulfinyl moiety can interact with various enzymes and proteins, potentially modulating their activity. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
2-(Butylsulfinyl)-4,5,7-trinitrofluorene: Lacks the ketone group but shares similar reactivity.
4,5,7-Trinitrofluorene: Lacks the butylsulfinyl group, making it less versatile in certain reactions.
2-(Butylsulfinyl)fluorene: Lacks the nitro groups, resulting in different chemical behavior.
Uniqueness: 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one stands out due to the combination of nitro and butylsulfinyl groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C17H13N3O8S |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-butylsulfinyl-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C17H13N3O8S/c1-2-3-4-29(28)10-7-12-16(14(8-10)20(26)27)15-11(17(12)21)5-9(18(22)23)6-13(15)19(24)25/h5-8H,2-4H2,1H3 |
InChI 键 |
FINGMKPLHVHTOP-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C32)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCS(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


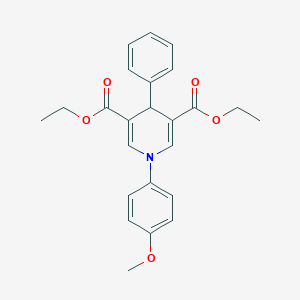
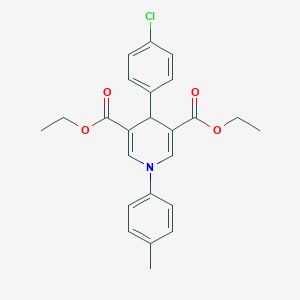
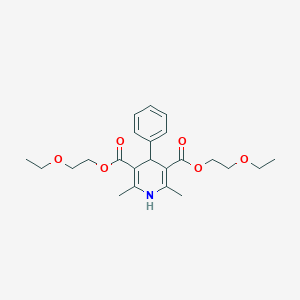

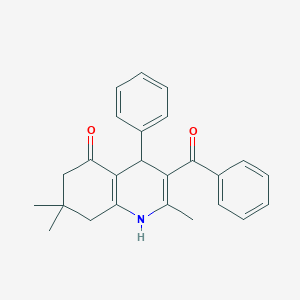
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-{4-nitrophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbothioamide](/img/structure/B343977.png)
![3-acetyl-4-{4-nitrophenyl}-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343978.png)
![4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343980.png)
![2-cyanoethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343982.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343984.png)
![Ethyl 4-{4-nitrophenyl}-2-methyl-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343985.png)
